Product packaging for AG-881(Cat. No.:)

AG-881

Cat. No.: B1191560
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AG-881, also known as Vorasidenib, is a first-in-class, selective, and orally available dual inhibitor of mutant Isocitrate Dehydrogenase 1 and 2 (mIDH1/2) . This small molecule exhibits nanomolar potency, inhibiting a range of IDH1 R132 mutants (R132C/G/H/S) with IC50 values from 0.04 to 22 nM, and IDH2 R140Q and R172K mutants with IC50 values from 7 to 130 nM . Its primary research value lies in its ability to dramatically reduce the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which is driven by mutant IDH enzymes and contributes to tumorigenesis by disrupting cellular epigenetics and function . A key differentiator for this compound in neuro-oncology research is its excellent brain-penetrant properties, demonstrated by a brain-to-plasma ratio of 0.65 in preclinical models, enabling it to effectively target central nervous system tumors . In vitro, this compound shows strong antiproliferative activity against human glioblastoma, fibrosarcoma, and neurosphere cell lines harboring IDH mutations (IC50 < 50 nM) . In vivo studies have confirmed its ability to suppress 2-HG levels by over 97% and inhibit tumor growth in orthotopic glioma models . The compound has been a critical tool in cancer research, particularly for studying IDH-mutant gliomas, and its clinical development culminated in the FDA approval of Vorasidenib for IDH-mutant glioma in 2024 . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C28H29N3O8

Appearance

Solid powder

Synonyms

AG-881;  AG 881;  AG881.; none

Origin of Product

United States

Ag 881: a Pan Idh Inhibitor Targeting Mutant Enzymes

Given the central role of mutant IDH enzymes and the oncometabolite 2-HG in driving tumorigenesis, inhibiting their activity represents a promising therapeutic strategy. AG-881, also known as Vorasidenib (B611703), is a small molecule inhibitor developed to target the neomorphic activity of both mutant IDH1 and IDH2. guidetopharmacology.orgresearchgate.netgcs-web.comfrontiersin.orgacs.orgnih.govdrugbank.com

This compound is an orally available, brain-penetrant, pan-mutant IDH inhibitor. gcs-web.comacs.orgnih.govdrugbank.comaacrjournals.org It is designed to bind to the mutant IDH enzymes and prevent them from converting α-KG to 2-HG. researchgate.netgcs-web.comaacrjournals.org Preclinical studies have demonstrated that this compound can potently suppress 2-HG production in cells expressing various IDH1 and IDH2 mutations. gcs-web.comaacrjournals.org

Research indicates that this compound binds to an allosteric pocket at the dimer interface of the mutant IDH enzymes. researchgate.netgcs-web.com This binding induces a conformational change that leads to an inactive state of the enzyme, thereby inhibiting 2-HG synthesis. researchgate.net this compound has shown potent inhibition against multiple mutant IDH homodimer and heterodimer enzymes in biochemical assays. aacrjournals.org

Research Findings and Data on Ag 881

Preclinical studies with AG-881 have provided evidence of its effectiveness in reducing 2-HG levels and potentially reversing the downstream oncogenic effects.

In cell-based assays, this compound demonstrated low nanomolar potency in inhibiting 2-HG production across various cell lines expressing different IDH1 and IDH2 mutations. gcs-web.comaacrjournals.org The half-maximal inhibitory concentration (IC50) values for 2-HG inhibition by this compound ranged from 0.04 to 22 nM in cells with IDH1 mutations (R132C, R132G, R132H, R132S) and were 7–14 nM and 130 nM in cells with IDH2 mutations (R140Q and R172K, respectively). aacrjournals.org

In vivo studies using mouse xenograft models harboring mutant IDH1 or IDH2 demonstrated that this compound treatment led to significant reductions in tumor 2-HG levels. acs.orgnih.govaacrjournals.orgclinicaltrials.govagios.com For example, in an orthotopic glioma mouse model with an IDH1-R132H mutation, oral administration of this compound resulted in over 97% inhibition of 2-HG levels in brain tumor xenografts. acs.orgnih.govaacrjournals.orgagios.com In HT1080 (mIDH1-R132C) and U87 (mIDH2-R140Q) mouse models, twice-daily dosing of this compound at sufficient levels reduced tumor 2-HG levels by over 96%. aacrjournals.org

Furthermore, pharmacological studies support that the suppression of 2-HG levels by this compound in mutant IDH tumor cells is associated with a release of the differentiation block. gcs-web.comaacrjournals.org Treatment of mutant IDH cell lines or primary human AML samples with this compound led to the onset of cellular differentiation. aacrjournals.org

The ability of this compound to cross the blood-brain barrier is particularly relevant for the treatment of IDH-mutated gliomas. guidetopharmacology.orggcs-web.comfrontiersin.orgacs.orgnih.gov Studies have confirmed its brain penetrance and its efficacy in reducing 2-HG in brain tumor models. gcs-web.comacs.orgnih.govaacrjournals.orgagios.com In an orthotopic human grade 3 mIDH1-R132H glioma mouse model, this compound treatment not only inhibited 2-HG production but also impeded glioma growth. agios.com Combining this compound with radiation therapy showed a significantly greater inhibitory effect on tumor growth than either treatment alone in this model. agios.com

The following table summarizes some preclinical findings on this compound's effect on 2-HG levels:

Model SystemIDH MutationThis compound Treatment Regimen2-HG Inhibition LevelSource
HT1080 mouse xenograft modelmIDH1-R132CTwice-daily dosing>96% aacrjournals.org
U87 mouse xenograft modelmIDH2-R140QTwice-daily dosing>96% aacrjournals.org
Orthotopic glioma mouse model (patient-derived TS603)mIDH1-R132HOral dosing>97% - >98% acs.orgnih.govaacrjournals.orgagios.com

These preclinical data highlight this compound's potential as a therapeutic agent for IDH-mutated cancers by effectively targeting the underlying metabolic aberration.

Conclusion

Structural Basis of this compound Interaction with Mutant IDH Enzymes

The interaction of this compound with mutant IDH enzymes has been characterized through detailed structural studies, including X-ray co-crystallography.

X-ray Co-crystal Structures of this compound Binding to mIDH1 and mIDH2

Co-crystal structures of this compound in complex with mutant human IDH1 (IDH1-R132H) and mutant human IDH2 (IDH2-R140Q) have been solved researchgate.netnih.gov. These structures provide crucial insights into the binding mode of this compound to both mutant isoforms researchgate.netnih.gov. The co-crystal structures of this compound with IDH1-R132H and IDH2-R140Q were obtained at resolutions of 2.1 Å and 1.99 Å, respectively gcs-web.com. These structures demonstrate that this compound binds to an allosteric site located at the dimer interface of the IDH homodimers gcs-web.comguidetopharmacology.orgmdpi.com.

Characterization of Allosteric Binding Sites and Key Residues (e.g., Val255/Val294)

This compound binds to the same allosteric pocket in both mutant IDH1 and IDH2 enzymes researchgate.netnih.gov. This pocket is bounded by the central four helices of the enzyme dimer gcs-web.com. Key residues involved in the binding of this compound have been identified. In the IDH1-R132H complex, this compound forms hydrogen bonds with Gln277 from both monomers mdpi.com. Additionally, the aliphatic CF3 groups of this compound form halogen bonds with Val255 from one monomer mdpi.com. In the IDH2-R140Q complex, this compound interacts with Gln316 from both monomers and forms halogen bonds with Val294 from one monomer mdpi.com. The chloropyridine moiety of this compound also forms a halogen bond with Asp273 in IDH1-R132H and Asp312 in IDH2-R140Q mdpi.com. The dual-targeting ability of this compound is mediated by interactions with residues like Val255 in mIDH1 and Val294 in mIDH2, which are located within the binding pockets and contribute to strong intermolecular interactions and binding affinity researchgate.net.

Conformational Changes Induced by this compound Binding

Binding of this compound to the allosteric site at the dimer interface induces conformational changes in the mutant IDH enzymes researchgate.netmdpi.compreprints.org. This binding leads to steric hindrance and stabilizes the enzyme in an open and inactive state researchgate.netmdpi.compreprints.org. The conformational changes are thought to induce steric hindrance within the substrate binding site, effectively locking the enzymes in an inactive conformation and preventing the conversion of α-KG to 2-HG mdpi.commdpi.com. Upon binding, this compound triggers systemic alterations characterized by restricted residue flexibility and reduced exposure of residues to the solvent surface area researchgate.net. These structural alterations inhibit crucial interactions of the mutant enzymes, leading to the suppression of 2-HG production researchgate.net.

Enzymatic Inhibition Kinetics and Specificity

Biochemical studies have characterized the enzymatic inhibition kinetics and specificity of this compound against various mutant IDH enzymes.

Half-Maximal Inhibitory Concentration (IC50) Against Diverse mIDH Homodimers and Heterodimers

This compound demonstrates low nanomolar potency (IC50) against a range of mutant IDH enzymes gcs-web.comresearchgate.netaacrjournals.org. The potency varies depending on the specific mutation and the oligomeric state of the enzyme (homodimer or heterodimer) gcs-web.comresearchgate.netaacrjournals.org.

Here is a table summarizing representative IC50 values:

IDH Enzyme Preincubation Time IC50 (nM) Max Inhibition
mIDH1-R132H Homodimer Short Low nM High
mIDH1-R132C Homodimer Short Low nM High
mIDH2-R172K Homodimer Short Low nM High
mIDH2-R140Q Homodimer Longer Low nM High
wtIDH1/mIDH1-R132H Heterodimer Longer Low nM High
wtIDH2/mIDH2-R140Q Heterodimer Longer Low nM High
wtIDH2/mIDH2-R172K Heterodimer Longer Low nM High

In cell-based assays, the IC50 range for 2-HG inhibition by this compound was reported as 0.04–22 nM in cells expressing various mIDH1 mutations (R132C, R132G, R132H, R132S) and 7–14 nM for mIDH2-R140Q and 130 nM for mIDH2-R172K in engineered cells gcs-web.comresearchgate.netaacrjournals.org. Preclinical studies indicated that this compound blocks both mutated IDH1 and IDH2 proteins with IC50 values in the range of 0.04–22 nM mdpi.com.

Rapid-Equilibrium and Slow-Binding Inhibition Profiles

This compound exhibits different binding kinetics depending on the specific mutant IDH enzyme. It acts as a rapid-equilibrium inhibitor of the mIDH1-R132H, mIDH1-R132C, and mIDH2-R172K homodimers gcs-web.comresearchgate.netaacrjournals.org. In contrast, it is a slow-binding inhibitor of the mIDH2-R140Q homodimer and the wild-type (wt) IDH1/mIDH1-R132H, wtIDH2/mIDH2-R140Q, and wtIDH2/mIDH2-R172K heterodimers gcs-web.comresearchgate.netaacrjournals.org. The subtle differences in the allosteric pockets of IDH1-R132H and IDH2-R140Q may contribute to these remarkably different inhibitory kinetics researchgate.netnih.gov.

This compound, also known as Vorasidenib, is a potent, orally available, and brain-penetrant small molecule inhibitor targeting mutant forms of isocitrate dehydrogenase 1 (IDH1) and isocitrate dehydrogenase 2 (IDH2) gcs-web.comaacrjournals.orgguidetopharmacology.orgmedchemexpress.comacs.org. Mutations in the IDH1 and IDH2 genes are recurrent genetic alterations found in various cancers, including acute myeloid leukemia (AML) and gliomas gcs-web.comagios.com. These mutations result in a neomorphic enzymatic activity, leading to the reductive carboxylation of alpha-ketoglutarate (α-KG) to produce the oncometabolite D-2-hydroxyglutarate (2-HG) gcs-web.commedchemexpress.comagios.com. The accumulation of 2-HG is implicated in epigenetic alterations that block cellular differentiation and contribute to oncogenesis gcs-web.comagios.com. Direct inhibition of the gain-of-function activity of mutant IDH proteins by agents like this compound is a targeted therapeutic approach aimed at reducing 2-HG levels and inducing tumor cell differentiation gcs-web.comaacrjournals.org.

Downstream Molecular Effects of mIDH1/2 Inhibition by this compound The inhibition of mutant IDH1/2 by this compound leads to several downstream molecular effects that counteract the oncogenic impact of 2-HG.

Suppression of 2-HG Production in Enzymatic Systems this compound is a potent inhibitor of 2-HG production by both mutant IDH1 and IDH2 proteins in biochemical, cell-based, and in vivo systemsgcs-web.comaacrjournals.orgmedchemexpress.comresearchgate.net. Biochemical studies have shown that this compound exhibits low nanomolar potency (IC50) against multiple mutant IDH enzymesgcs-web.comaacrjournals.org. The IC50 range for 2-HG inhibition by this compound in cells expressing various IDH1 mutations (R132C, R132G, R132H, R132S) was reported to be 0.04–22 nM.gcs-web.comaacrjournals.orgmedchemexpress.com. For cells expressing IDH2 mutations, the IC50 values were 7–14 nM for R140Q and 130 nM for R172Kgcs-web.comaacrjournals.orgmedchemexpress.com.

In vivo studies in mouse xenograft models have demonstrated dose-dependent tumor 2-HG inhibition gcs-web.com. For instance, in the HT1080 (mIDH1-R132C) and U87 (mIDH2-R140Q) mouse models, twice-daily dosing of this compound reduced tumor 2-HG levels by over 96% at doses of 30 mg/kg or higher aacrjournals.orgmedchemexpress.com. In an orthotopic glioma model (mIDH1-R132H), brain tumor 2-HG levels were reduced by over 97% at doses as low as 0.1 mg/kg aacrjournals.orgmedchemexpress.comacs.org.

Here is a summary of this compound's potency against different mutant IDH enzymes in cell-based assays:

Mutant IDH TypeMutationCell Line/Sample TypeIC50 for 2-HG Inhibition (nM)Source
mIDH1R132CCells expressing mutation0.04–22 gcs-web.comaacrjournals.org
mIDH1R132GCells expressing mutation0.04–22 gcs-web.comaacrjournals.org
mIDH1R132HCells expressing mutation0.04–22 gcs-web.comaacrjournals.org
mIDH1R132SCells expressing mutation0.04–22 gcs-web.comaacrjournals.org
mIDH2R140QCells expressing mutation7–14 gcs-web.comaacrjournals.org
mIDH2R172KCells expressing mutation130 gcs-web.comaacrjournals.org
mIDH1 or mIDH2Not specifiedPrimary human AML samples76–99% suppression (ex vivo) gcs-web.com
mIDH1-R132CR132CHT1080 mouse model (in vivo)>96% reduction (≥30 mg/kg) aacrjournals.orgmedchemexpress.com
mIDH2-R140QR140QU87 mouse model (in vivo)>96% reduction (≥30 mg/kg) aacrjournals.orgmedchemexpress.com
mIDH1-R132HR132HOrthotopic glioma model (in vivo)>97% reduction (≥0.1 mg/kg) aacrjournals.orgmedchemexpress.com

Impact on Epigenetic Landscape in Cancer Models The oncometabolite 2-HG produced by mutant IDH enzymes acts as an antagonist of α-KG-dependent enzymes, including histone lysine (B10760008) demethylases, leading to epigenetic alterationsgcs-web.comsci-hub.sewikipedia.orgfrontiersin.org. These epigenetic changes contribute to the block in cellular differentiation and promote oncogenesisgcs-web.comagios.com. By suppressing 2-HG production, this compound is expected to reverse these epigenetic alterations. While the provided search results broadly mention the link between 2-HG and epigenetic dysregulation and the intent of IDH inhibition to counteract thisgcs-web.comagios.comsci-hub.semdpi.com, specific detailed research findings on this compound's direct impact on the epigenetic landscape (e.g., specific histone modifications or DNA methylation patterns) in cancer models were not extensively detailed within the provided snippets, beyond the general mechanism of 2-HG inhibition reversing epigenetic blockadessci-hub.semdpi.comnih.gov. Studies with other IDH inhibitors have shown inhibition of 2-HG production and induction of histone demethylationnih.gov. This compound's mechanism of reducing 2-HG levels is consistent with the potential to restore normal epigenetic programming in mIDH-mutant cellssci-hub.semdpi.com.

In Vitro Cellular Activity in Mutant IDH Cancer Models

This compound has demonstrated potent inhibitory activity against mIDH enzymes in cell-based assays, leading to reduced 2-HG levels and induction of cellular differentiation. researchgate.netaacrjournals.orggcs-web.com

2-HG Inhibition in Diverse IDH-Mutant Cell Lines (e.g., HT1080, U87)

This compound has shown potent inhibition of 2-HG production in a variety of cell lines expressing different IDH1 and IDH2 mutations. The half-maximal inhibitory concentration (IC50) for 2-HG inhibition by this compound ranged from 0.04 to 22 nM in cells expressing mIDH1-R132C, mIDH1-R132G, mIDH1-R132H, or mIDH1-R132S mutations. researchgate.netaacrjournals.orggcs-web.com In cells expressing mIDH2-R140Q and mIDH2-R172K mutations, the IC50 values were 7–14 nM and 130 nM, respectively. researchgate.netaacrjournals.orggcs-web.com Specifically, this compound inhibited 2-HG formation in HT1080 cells (mIDH1-R132C) and U87 cells engineered to express mIDH2-R140Q or mIDH2-R172K. researchgate.netmedchemexpress.commdpi.combiorxiv.org Inhibition of 2-HG formation was observed even after short incubation periods in some cell lines. researchgate.netmdpi.com

Here is a table summarizing the 2-HG inhibition IC50 values of this compound in various cell lines:

Cell Line / Mutation2-HG Inhibition IC50 (nM)Source
mIDH1-R132C, G, H, or S0.04–22 researchgate.netaacrjournals.orggcs-web.com
mIDH2-R140Q7–14 researchgate.netaacrjournals.orggcs-web.com
mIDH2-R172K130 researchgate.netaacrjournals.orggcs-web.com
U87 (engineered mIDH2-R140Q)118 (1h preincubation) researchgate.netnih.gov
TF-1 (engineered mIDH2-R172K)32 (1h preincubation) researchgate.netnih.gov

Induction of Cellular Differentiation in mIDH Cell Lines and Primary Patient Samples

Pharmacology studies indicate that the suppression of 2-HG levels by this compound in mIDH tumor cells leads to a release of the differentiation block. researchgate.netaacrjournals.orgmedchemexpress.comgcs-web.com Treatment of mIDH cell lines or primary human acute myeloid leukemia samples with this compound has been shown to induce cellular differentiation. researchgate.netaacrjournals.org This induction of differentiation has been assessed using markers such as CD15, CD24, and CD11b. gcs-web.com Importantly, treatment of wild-type IDH blast cells with this compound did not affect the levels of these differentiation markers, suggesting that the ability of this compound to restore differentiation is specific to mIDH cells. researchgate.netgcs-web.com Ex vivo treatment of primary human AML blasts with this compound suppressed 2-HG levels and induced myeloid differentiation. researchgate.netgcs-web.comnih.gov

Comparative Analysis with Isoform-Selective IDH Inhibitors (e.g., Ivosidenib, Enasidenib)

While the provided search results primarily focus on this compound, they do mention isoform-selective inhibitors like ivosidenib (AG-120), which targets mIDH1, and enasidenib (AG-221), which targets mIDH2. nih.govgcs-web.comwikipedia.orgwikipedia.orgmdpi.com this compound is described as a pan-mIDH inhibitor, targeting both mIDH1 and mIDH2. researchgate.netaacrjournals.orgmedchemexpress.comnih.govgcs-web.com Preclinical studies with an early mIDH1 inhibitor, AGI-5198, showed it could repress growth of mIDH1-driven gliomas in some models and induce differentiation markers, decrease proliferation, and decrease histone methylation. agios.comnih.gov However, AGI-5198 did not significantly change global DNA methylation. nih.gov Ivosidenib has shown excellent activity in biochemical and most cellular assays for mIDH1 inhibition, but its brain penetration in mouse models with an intact blood-brain barrier was noted as low. mdpi.combiorxiv.org this compound, in contrast, is highlighted for its brain penetration capabilities, which is particularly relevant for treating brain tumors like gliomas. researchgate.netaacrjournals.orgmedchemexpress.comnih.govmdpi.comagios.commdpi.com this compound has been shown to achieve more efficient inhibition in vitro with shorter incubation periods for the IDH1 R132H mutation compared to some other inhibitors. researchgate.netmdpi.com

In Vivo Efficacy in Orthotopic and Xenograft Animal Models

This compound has demonstrated in vivo efficacy in various mouse models, including those with orthotopic and xenograft tumors, by reducing 2-HG levels and impeding tumor growth. researchgate.netaacrjournals.orgmedchemexpress.comagios.com

Brain Penetration Capabilities of this compound in Preclinical Species

A key characteristic of this compound is its ability to penetrate the blood-brain barrier. researchgate.netaacrjournals.orgmedchemexpress.comnih.govmdpi.comgcs-web.comagios.commdpi.com Brain and cerebrospinal fluid penetration of this compound has been assessed in preclinical species including mice, rats, and cynomolgus monkeys after oral administration. gcs-web.com this compound exhibited excellent brain penetration in rodents, with brain-to-plasma ratios ranging from 0.62 to 1.96 in mice and 1.11 to 1.48 in rats (based on AUC0-24hr). researchgate.netaacrjournals.org This brain penetrance is considered important for its potential use in treating brain tumors like gliomas. researchgate.netnih.govmdpi.commdpi.com

Dose-Dependent Reduction of 2-HG Levels in Tumor Tissues (e.g., Orthotopic Glioma Models)

In vivo studies have established a dose-response relationship for the reduction of 2-HG in tumors treated with this compound. researchgate.netaacrjournals.org In mouse xenograft models, including HT1080 (mIDH1-R132C) and U87 (mIDH2-R140Q) models, twice-daily dosing of this compound reduced tumor 2-HG levels by over 96% at doses equal to or greater than 30 mg/kg. researchgate.netaacrjournals.orgmedchemexpress.comgcs-web.comclinicaltrials.gov In an orthotopic glioma model (mIDH1-R132H), brain tumor 2-HG levels were reduced by over 97% at doses as low as 0.1 mg/kg. researchgate.netmedchemexpress.comclinicaltrials.gov In an orthotopic human grade 3 mIDH1-R132H glioma mouse model, treatment with this compound resulted in over 98% inhibition of 2-HG levels in brain tumor xenografts. agios.com This reduction in 2-HG levels is a key pharmacodynamic effect of this compound. clinicaltrials.gov

Here is a table summarizing the in vivo 2-HG reduction by this compound in mouse models:

Model Type / MutationDosing RegimenDose (mg/kg)Tumor 2-HG ReductionSource
HT1080 (mIDH1-R132C) XenograftTwice daily≥30>96% researchgate.netaacrjournals.orgmedchemexpress.comgcs-web.comclinicaltrials.gov
U87 (mIDH2-R140Q) XenograftTwice daily≥30>96% researchgate.netaacrjournals.orgmedchemexpress.comgcs-web.comclinicaltrials.gov
Orthotopic Glioma (mIDH1-R132H)Repeated oral doses≥0.1>97% researchgate.netmedchemexpress.comnih.govmdpi.comclinicaltrials.gov
Orthotopic Glioma (mIDH1-R132H)Not specifiedNot specified>98% agios.com
Orthotopic Glioma (mIDH1-R132H)50 mg/kg twice daily for 4 days50>97% nih.govacs.orgselleckchem.com

This compound: Preclinical Efficacy and Pharmacodynamics

This compound, also known as vorasidenib, is an orally available, brain-penetrant small molecule inhibitor targeting mutant forms of isocitrate dehydrogenase 1 (IDH1) and isocitrate dehydrogenase 2 (IDH2) proteins. Mutations in IDH1 or IDH2 genes are found in several cancers, including acute myeloid leukemia (AML) and gliomas, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). gcs-web.comaacrjournals.orgnih.gov The accumulation of 2-HG is thought to contribute to tumorigenesis by inducing epigenetic alterations that block cellular differentiation. gcs-web.comagios.com this compound is designed to inhibit the neomorphic activity of these mutant enzymes, thereby reducing 2-HG levels and potentially restoring cellular differentiation. aacrjournals.orgnih.gov

Preclinical Efficacy and Pharmacodynamics of this compound

Preclinical studies have demonstrated that this compound is a potent inhibitor of multiple mutant IDH enzymes. Biochemical studies showed low nanomolar potency (IC50) against various mutant IDH homodimers and heterodimers. gcs-web.comaacrjournals.org Specifically, it acts as a rapid-equilibrium inhibitor of mIDH1-R132H, mIDH1-R132C, and mIDH2-R172K homodimers, and a slow-binding inhibitor of the mIDH2-R140Q homodimer and wild-type IDH1/mIDH1-R132H, wild-type IDH2/mIDH2-R140Q, and wild-type IDH2/mIDH2-R172K heterodimers. aacrjournals.org

In cell-based assays, this compound effectively inhibited 2-HG production in cell lines and primary human patient samples harboring IDH mutations. The IC50 range for 2-HG inhibition by this compound varied depending on the specific mutation, ranging from 0.04 to 22 nM in cells expressing mIDH1 mutations (R132C, R132G, R132H, or R132S) and 7 to 14 nM for mIDH2-R140Q and 130 nM for mIDH2-R172K in cells expressing these mutations. aacrjournals.orgpatsnap.com Treatment with this compound in these mIDH cell lines and primary AML samples led to the onset of cellular differentiation. aacrjournals.org

Pharmacology studies support that the suppression of 2-HG levels by this compound in mIDH tumor cells can lead to a release of the differentiation block. gcs-web.comaacrjournals.org

Inhibition of Tumor Growth and Progression in mIDH-Mutant Xenograft Models

In vivo studies using mouse xenograft models have evaluated the efficacy of this compound in inhibiting tumor growth and progression in mIDH-mutant settings. This compound treatment resulted in dose-dependent inhibition of tumor 2-HG levels, with reductions ranging from 75.2% to 99.98%. gcs-web.com

In subcutaneous mouse xenograft models of human grade 3 mIDH1-R132H glioma, this compound treatment inhibited in vivo tumor growth and reduced 2-HG concentrations to baseline levels in terminal tumor samples. agios.com

Studies in an orthotopic human grade 3 mIDH1-R132H glioma mouse model demonstrated that this compound, which readily crossed the blood-brain barrier, strongly inhibited 2-HG production in brain tumor xenografts, achieving over 98% inhibition. agios.comoup.com Inhibition of mIDH1 with this compound modestly impeded glioma growth in vivo. agios.com Combining this compound with radiation therapy resulted in a significantly greater inhibitory effect on tumor growth compared to either single-modality treatment. agios.comoup.com this compound did not antagonize the survival benefit conferred by radiation therapy or the efficacy of temozolomide (B1682018) in these models. agios.comoup.com

In the HT1080 (mIDH1-R132C) and U87 (mIDH2-R140Q) mouse models, twice-daily dosing of this compound at doses of 30 mg/kg or higher reduced tumor 2-HG levels by over 96%. gcs-web.comaacrjournals.orgpatsnap.com In the orthotopic glioma model (mIDH1-R132H), brain tumor 2-HG levels were reduced by over 97% at doses as low as 0.1 mg/kg. aacrjournals.orgpatsnap.com

Based on in vivo exposure-response analyses, specific plasma this compound AUC₀-₂₄hr values were projected to achieve a sustained 97% reduction in tumor 2-HG levels in glioma and non-glioma solid and liquid tumor indications. gcs-web.comaacrjournals.org

Pharmacokinetic Properties in Preclinical Models (e.g., Oral Absorption, Plasma Clearance)

Preclinical pharmacokinetic studies of this compound in mice and rats have characterized its absorption and clearance properties. This compound demonstrated rapid oral absorption in both species. gcs-web.comaacrjournals.org It also exhibited low total body plasma clearance, measured at 0.406 L/hr/kg in mice and 0.289 L/hr/kg in rats. gcs-web.comaacrjournals.org

A key characteristic of this compound is its excellent brain penetration in preclinical species. gcs-web.comnih.govmdpi.comacs.org Brain-to-plasma ratios based on AUC₀-₂₄hr ranged from 0.62 to 1.96 in mice and 1.11 to 1.48 in rats. aacrjournals.org This brain penetrance is considered important for its potential use in treating central nervous system tumors like glioma. nih.govacs.org

In an orthotopic glioma mouse model, this compound was shown to penetrate the brain and inhibit 2-HG production in glioma tissue by over 97%. nih.govmdpi.comacs.org

The protein binding of vorasidenib in human plasma is approximately 97% in vitro, independent of concentration. drugbank.com While primarily metabolized by CYP1A2 with minor contributions from other CYP enzymes, non-CYP pathways may also contribute to its metabolism. drugbank.comfda.gov

Here is a summary of pharmacokinetic properties in preclinical models:

SpeciesOral AbsorptionTotal Body Plasma Clearance (L/hr/kg)Brain Penetration (Brain:Plasma AUC₀-₂₄hr Ratio)
MouseRapid0.4060.62 - 1.96
RatRapid0.2891.11 - 1.48

Preclinical Investigations into Overcoming Resistance

Given the emergence of resistance, preclinical research has focused on developing strategies to overcome these mechanisms and enhance the durability of response to IDH inhibition.

The identification of isoform switching as a resistance mechanism highlights the potential benefit of simultaneously inhibiting both mutant IDH1 and IDH2. This compound (vorasidenib) is a first-in-class, brain-penetrant dual inhibitor designed to target both mIDH1 and mIDH2 enzymes. guidetopharmacology.orgmdpi.comdrughunter.comnih.govacs.orgnih.gov Preclinical studies and clinical observations suggest that a dual inhibitor like this compound could be effective in preventing or overcoming resistance mediated by isoform switching. mdpi.combiorxiv.orgnih.govamegroups.cndrughunter.comnih.govacs.orgresearchgate.net By inhibiting both isoforms, this compound aims to prevent the tumor from restoring 2-HG production by switching to the uninhibited isoform. mdpi.comamegroups.cndrughunter.comresearchgate.net

Experimental evidence has demonstrated that cancer cell lines expressing both mutant IDH1 and mutant IDH2 exhibit 2-HG production that is resistant to monotherapy with isoform-selective inhibitors but sensitive to combined inhibition of both isoforms. biorxiv.orgnih.gov In a clinical case, a patient with relapsed/refractory AML who developed an IDH1 mutation after treatment with an IDH2 inhibitor showed a transient clinical response to the dual IDH1/2 inhibitor this compound, accompanied by potent inhibition of 2-HG production. biorxiv.orgnih.gov This finding underscores the potential of dual inhibition to address resistance driven by isoform switching. This compound's ability to bind to an allosteric pocket at the dimer interface of both mIDH1 and mIDH2 contributes to its dual inhibitory activity. guidetopharmacology.orgresearchgate.net

Beyond isoform switching and dimer-interface mutations, preclinical investigations continue to identify novel molecular escape routes that contribute to resistance. Research utilizing comprehensive genomic analyses, including DNA sequencing, RNA sequencing, and methylation analysis, has revealed heterogeneous resistance mechanisms involving various genes and pathways. ashpublications.org These include alterations in genes related to hematopoietic differentiation transcription factors (CEBPA, RUNX1) and further activation of RTK pathways (RAS, PTPN11). aacrjournals.orgashpublications.org

Methodologies for Tracking Resistance Evolution in Preclinical Systems

Preclinical models play a vital role in deciphering the mechanisms of resistance to targeted therapies like this compound and in developing strategies to circumvent them. Various methodologies are employed to track the evolution of resistance in these systems.

One key approach involves the use of engineered cell line models. For instance, researchers have utilized CRISPR base editing to develop panels of human myeloid leukemia cell lines harboring common IDH1 and IDH2 oncogenic mutations. utsw.edu These models allow for a thorough analysis of the mutational landscape under selective pressure from IDH inhibitors. Saturation variant screening, a technique that identifies changes in individual amino acids on IDH genes, can be applied to these cell lines to pinpoint mutations conferring resistance. utsw.edu Integration of these findings with targeted sequencing of patient samples and structural/functional studies helps to understand how specific mutations prevent inhibitor binding and restore 2-HG production. utsw.eduresearchgate.net

Another important methodology involves the use of patient-derived xenograft (PDX) models. These models, derived from patient tumors, can recapitulate aspects of the tumor microenvironment and heterogeneity, providing a more clinically relevant system to study resistance. Studies using PDX models of IDH1-mutated AML have demonstrated that combination treatments, such as an IDH inhibitor with a STAT5 inhibitor, can be superior to monotherapy in inducing differentiation in leukemic cells, highlighting the role of alternative pathways like STAT5 signaling in mediating resistance. aacrjournals.org

Tracking changes in oncometabolite levels, specifically 2-HG, is a fundamental methodology in preclinical resistance studies. This compound has been shown to reduce 2-HG levels significantly in preclinical models, including an orthotopic IDH1-mutant glioma mouse model. mdpi.comacs.orgcancer.gov Monitoring the resurgence of 2-HG production in preclinical models treated with this compound or other IDH inhibitors can indicate the development of resistance. This can be assessed through techniques like mass spectrometry.

Molecular profiling techniques are essential for identifying the genetic and molecular alterations that emerge during the development of resistance in preclinical settings. Next-generation sequencing (NGS), including whole-exome or targeted sequencing, can identify acquired mutations in IDH genes or other genes involved in signaling pathways that contribute to resistance. frontiersin.orgresearchgate.net Single-cell RNA sequencing (scRNA-seq) can provide insights into the heterogeneity of resistant cell populations and identify transcriptional changes associated with resistance. frontiersin.org

Structural modeling complements experimental approaches by providing a visual and mechanistic understanding of how mutations affect inhibitor binding. Structural modeling has confirmed that certain secondary mutations in IDH1 can sterically hinder the binding of IDH inhibitors, including this compound, to the mutant IDH1 dimer interface. researchgate.net

Preclinical studies have also investigated strategies to overcome resistance. For example, the observation of isoform switching from mutant IDH1 to mutant IDH2 (or vice versa) as a resistance mechanism to isoform-selective inhibitors has provided a rationale for the development of dual IDH1/2 inhibitors like this compound. aacrjournals.orgnih.govacs.orgnih.gov Preclinical evidence demonstrated that cancer cells expressing both mutant IDH1 and IDH2 exhibit 2-HG production resistant to monotherapy but sensitive to combined inhibition. nih.gov

The following table summarizes some of the methodologies used in preclinical systems to track resistance evolution:

MethodologyDescriptionApplication in Resistance Tracking
Engineered Cell LinesCell lines with specific genetic modifications (e.g., CRISPR-edited IDH mutations)Studying the impact of specific mutations on inhibitor response and identifying resistance mutations. utsw.edu
Patient-Derived Xenograft ModelsTumors from patients implanted into immunocompromised miceEvaluating the efficacy of inhibitors and combination therapies in a more complex tumor microenvironment. aacrjournals.org
Oncometabolite MeasurementQuantification of 2-HG levelsMonitoring the restoration of 2-HG production as an indicator of resistance. mdpi.comacs.orgcancer.gov
Next-Generation SequencingSequencing of DNA or RNA to identify genetic alterationsIdentifying acquired mutations and other genomic changes associated with resistance. frontiersin.orgresearchgate.net
Single-Cell RNA SequencingTranscriptional profiling of individual cellsCharacterizing the heterogeneity of resistant populations and identifying resistance pathways. frontiersin.org
Structural ModelingComputational analysis of protein-inhibitor interactionsUnderstanding the structural basis of resistance mutations. researchgate.net

These preclinical methodologies provide valuable insights into the complex mechanisms of resistance to IDH inhibitors like this compound and guide the development of novel therapeutic strategies to improve outcomes for patients with IDH-mutant cancers.

Synergistic Therapeutic Approaches with Ag 881

Combination with Radiation Therapy in Preclinical Models

Studies evaluating the combination of AG-881 with radiation therapy in preclinical models of IDH1-mutant glioma have shown promising results, indicating enhanced tumor growth inhibition without evidence of antagonism.

Enhanced Tumor Growth Inhibition with this compound and Radiation

Preclinical studies in orthotopic mouse xenograft models of human IDH1-R132H grade III oligodendroglioma have demonstrated that combining this compound with radiation therapy leads to a significantly greater inhibition of tumor growth compared to either treatment modality alone oup.comagios.comoup.com. This suggests a synergistic or additive effect when this compound is used in conjunction with radiation.

Evaluation of Concomitant vs. Sequential Treatment Strategies

The enhanced tumor growth inhibition with the combination of this compound and radiation therapy has been observed regardless of whether the treatments were administered concomitantly or sequentially in preclinical models oup.comoup.com. This finding is significant as it suggests flexibility in the scheduling of these therapies.

Absence of Antagonism with Standard Radiotherapy Modalities

Importantly, preclinical studies have specifically assessed for potential negative interactions between this compound and radiation therapy. These studies found no evidence of antagonism, indicating that this compound does not interfere with the efficacy of standard radiotherapy modalities in the in vivo models tested oup.comagios.comoup.com. This is contrary to some earlier in vitro findings with a different IDH1 inhibitor, AGI-5198, which had suggested potential antagonism with radiation and temozolomide (B1682018) oup.comagios.com.

Combination with Chemotherapeutic Agents

The interaction between this compound and chemotherapeutic agents, particularly temozolomide (TMZ), has also been investigated in preclinical settings to determine if combined treatment could offer improved anti-tumor efficacy.

Preclinical Assessment of this compound and Temozolomide Interaction

Preclinical studies have assessed the combination of this compound and temozolomide in mouse xenograft models of human IDH1-mutant glioma oup.comagios.com. Temozolomide is a standard chemotherapy agent used in the treatment of gliomas wikipedia.orgmims.comnih.govresearchgate.net.

Integration with Immunotherapeutic Strategies

The potential for combining this compound with immunotherapeutic strategies stems from the understanding that inhibiting mutant IDH can modulate the tumor microenvironment and potentially enhance anti-tumor immunity nih.govnih.govmdpi.com.

Inhibition of mutant IDH activity by this compound has been shown to reduce the accumulation of 2-HG nih.govresearchgate.netaacrjournals.orgcancer.gov. The oncometabolite 2-HG is implicated in creating an immunosuppressive tumor microenvironment by affecting immune cell function and reducing T-cell infiltration nih.govresearchgate.netresearchgate.net. By lowering 2-HG levels, IDH inhibitors like this compound may help to reverse this immunosuppressive state and promote a more favorable environment for anti-tumor immune responses nih.govresearchgate.netresearchgate.net. Preclinical studies suggest that IDH inhibition can lead to increased infiltration of T-lymphocytes and upregulation of proinflammatory pathways researchgate.net.

Preclinical findings suggest that combining IDH inhibitors with immunotherapy, including checkpoint inhibitors, can enhance anti-tumor immunity and improve survival nih.gov. One preclinical study demonstrated that the combination of a PD-L1 inhibitor and an IDH inhibitor was superior to individual treatments mdpi.com. Clinical trials are underway to evaluate the combination of vorasidenib (B611703) (this compound) with checkpoint inhibitors such as pembrolizumab (B1139204) in patients with IDH-mutant gliomas mdpi.comnih.gov. For instance, clinical trial NCT05484622 is evaluating vorasidenib in combination with pembrolizumab in adults with recurrent or progressive enhancing IDH-mutant glioma mdpi.comnih.gov.

Translational Research and Biomarker Studies Associated with Ag 881

Molecular Characterization of IDH-Mutant Tumors for AG-881 Responsiveness

Identifying the specific IDH mutation status in tumors is a critical step in determining potential responsiveness to this compound, as the drug is designed to inhibit the mutant forms of IDH1 and IDH2 aacrjournals.orgmedchemexpress.com.

Pre-screening Methodologies for IDH1/2 Mutation Status (e.g., DNA Extraction, Transcriptome Sequencing)

Several methodologies are employed for detecting IDH1/2 mutations in patient samples. These methods aim to accurately identify the presence of specific mutations, primarily at key arginine residues.

PCR-based methods are commonly used for detecting known IDH mutations, offering rapid and cost-effective analysis. These methods have been adapted to detect mutations at codon 132 in IDH1 and codons 140 and 172 in IDH2 nih.gov. Digital PCR technologies, such as BEAMing, can detect multiple IDH1 mutations (R132S, R132G, R132C, R132H, and R132L) with high sensitivity nih.gov.

Next-generation sequencing (NGS) is also widely used for diagnostic and prognostic purposes in various cancers, including those with IDH mutations. NGS can identify IDH1/2 mutations and other genetic alterations nih.gov. Studies have shown concordance between IDH1 mutation detection in plasma cell-free circulating tumor DNA (ctDNA) using digital PCR and tissue-based NGS assays aacrjournals.org.

While immunohistochemistry and genomic sequencing are standard methods for detecting IDH mutations, their invasive nature can limit their use for continuous treatment monitoring researchgate.net.

Correlation of Specific IDH Mutation Subtypes (e.g., R132H, R140Q, R172K) with this compound Potency

This compound demonstrates potent inhibitory activity against various mutant IDH1 and IDH2 enzymes aacrjournals.orgmedchemexpress.com. Biochemical and cell-based studies have evaluated the potency of this compound against specific mutation subtypes, commonly expressed as IC50 values (the concentration of the inhibitor required to reduce 2-HG production by half).

This compound exhibits low nanomolar potency against multiple mutant IDH homodimer and heterodimer enzymes aacrjournals.orgresearchgate.net. It acts as a rapid-equilibrium inhibitor of mIDH1-R132H and mIDH2-R172K homodimer enzymes and a slow-binding inhibitor of mIDH2-R140Q homodimer and various wild-type/mutant heterodimers aacrjournals.orgresearchgate.net.

In cell lines expressing different IDH mutations, this compound has shown varying levels of potency in inhibiting 2-HG production. The IC50 range for 2-HG inhibition by this compound was 0.04-22 nM in cells expressing mIDH1-R132C, mIDH1-R132G, mIDH1-R123H, or mIDH1-R132S mutations aacrjournals.orggcs-web.commedchemexpress.comresearchgate.net. For cells expressing IDH2 mutations, the IC50 values were 7-14 nM for mIDH2-R140Q and 130 nM for mIDH2-R172K aacrjournals.orggcs-web.commedchemexpress.comresearchgate.net.

IDH Mutation SubtypeThis compound IC50 Range (nM) in Cells (2-HG Inhibition)
IDH1-R132C0.04-22
IDH1-R132G0.04-22
IDH1-R132H0.04-22
IDH1-R132S0.04-22
IDH2-R140Q7-14
IDH2-R172K130

Table 1: this compound Potency (IC50 for 2-HG Inhibition) Against Various Mutant IDH Subtypes in Cell Lines aacrjournals.orggcs-web.commedchemexpress.comresearchgate.net

These data indicate that this compound is a potent inhibitor across a range of common IDH1 and IDH2 mutations, although there are differences in potency depending on the specific mutation.

Pharmacodynamic Biomarkers for Target Engagement and Efficacy

Pharmacodynamic (PD) biomarkers are essential for confirming that a drug is hitting its intended target and for providing early indicators of potential therapeutic efficacy. For this compound, key PD biomarkers include the levels of the oncometabolite 2-HG and markers of cellular differentiation.

2-HG Levels as a Primary Pharmacodynamic Biomarker in Preclinical Models

The primary mechanism of action of this compound is the inhibition of mutant IDH enzymes, which directly leads to a reduction in the production of 2-HG aacrjournals.orgmedchemexpress.com. Therefore, monitoring 2-HG levels is a crucial PD biomarker for assessing target engagement and the biochemical effect of this compound.

Preclinical studies in mouse xenograft models have demonstrated a dose-response relationship between this compound administration and the reduction of 2-HG levels in tumors aacrjournals.orgresearchgate.net. In HT1080 (mIDH1-R132C) and U87 (mIDH2-R140Q) mouse models, twice-daily dosing of this compound at doses ≥30 mg/kg reduced tumor 2-HG levels by over 96% aacrjournals.orgmedchemexpress.comresearchgate.net. In an orthotopic glioma model (mIDH1-R132H), brain tumor 2-HG levels were reduced by over 97% at doses ≥0.1 mg/kg medchemexpress.comacs.org.

Studies using high-resolution 1H magnetic resonance spectroscopy (1H-MRS) in orthotopically-implanted mouse glioma models have shown that this compound treatment induces a significant reduction in 2-HG nih.govresearchgate.netmdpi.com. This reduction in 2-HG was observed prior to detectable changes in tumor volume, highlighting its potential as an early noninvasive biomarker of response nih.govresearchgate.netmdpi.com. In genetically engineered U87IDHmut cells, treatment with this compound led to a significant 88% decrease in steady-state 2-HG levels nih.gov.

Cellular Differentiation Markers as Response Indicators

Mutations in IDH1/2 are known to block cellular differentiation, contributing to oncogenesis aacrjournals.orgmedchemexpress.comacs.orgagios.com. Inhibition of mutant IDH by this compound is intended to release this differentiation block and induce tumor cell differentiation aacrjournals.orgmedchemexpress.comacs.org. Therefore, markers of cellular differentiation can serve as indicators of this compound's efficacy.

Preclinical studies in mIDH cell lines and primary human acute myeloid leukemia samples treated with this compound have shown the onset of cellular differentiation aacrjournals.orgresearchgate.net. Pharmacology studies support that the suppression of 2-HG levels by this compound leads to alterations in cellular downstream markers, resulting in a release from the blockage of tumor cell differentiation aacrjournals.orgmedchemexpress.comresearchgate.net. In ex vivo treatment of primary human AML blasts, this compound induced myeloid differentiation researchgate.net.

Specific cellular differentiation markers, such as CD15, CD24, and CD11b, assessed by techniques like fluorescence-activated cell sorting (FACS), have been used in preclinical studies to evaluate the effects of this compound on differentiation in AML samples gcs-web.com.

Exploratory Biomarkers for Response and Resistance Prediction

Beyond primary PD biomarkers, research is ongoing to identify exploratory biomarkers that could predict response to this compound or indicate the development of resistance. These biomarkers could help in patient selection and in understanding mechanisms of treatment failure.

Studies are exploring molecular and cellular markers in blood and archival tumor tissue that may be predictive of response and/or resistance to this compound clinicaltrials.govonderzoekmetmensen.nl. The accumulation of 2-HG due to IDH mutations can lead to epigenetic dysregulation, including increased m6A levels mdpi.com. Treatment with IDH inhibitors like vorasidenib (B611703) is known to deplete 2-HG and can reverse this m6A accumulation, suggesting that epigenetic markers could potentially serve as biomarkers mdpi.com.

Metabolic changes beyond 2-HG are also being investigated. 1H-MRS studies have shown that in addition to a decrease in 2-HG, this compound treatment can lead to a significant increase in glutamate (B1630785) levels nih.govresearchgate.netmdpi.comnih.gov. 13C-MRS studies have indicated that these changes in glutamate are associated with a modulation in the flux of glutamine to glutamate and 2-HG nih.gov. Hyperpolarized 13C-MRS has further shown that the flux of α-KG to both glutamate and 2-HG is modulated by this compound treatment nih.gov. These metabolic alterations, particularly the increase in glutamate and changes in α-KG flux, are being explored as potential non-invasive metabolic imaging biomarkers of response nih.govresearchgate.netmdpi.comnih.gov.

Challenges for the future include understanding the development of resistance to IDH inhibitors and identifying novel biomarkers to address this researchgate.net. Research into primary and secondary resistance mechanisms is ongoing, aiming to identify more potent IDH inhibitors or other drugs that indirectly target mutant IDH, as well as novel biomarkers researchgate.net.

Investigation of Genetic Changes Correlated with Response or Resistance

Understanding the genetic landscape of tumors treated with this compound and identifying genetic alterations that correlate with treatment response or the emergence of resistance is a critical area of translational research. Studies have investigated genetic changes in tumor tissue and blood samples to elucidate potential mechanisms underlying response or resistance to this compound. clinicaltrials.gov

One mechanism of acquired resistance to IDH inhibitors that has been observed is the emergence of new mutations that restore 2-HG production. This can include the appearance of a second-site IDH mutation or isoform switching, where a new mutation in the other IDH isoform (e.g., an IDH2 mutation emerging in a patient treated for IDH1-mutant disease) occurs, maintaining the production of 2-HG. researchgate.netaacrjournals.org

For instance, in a case of acute myeloid leukemia (AML) with an IDH1 R132C mutation that initially responded to the IDH1 inhibitor ivosidenib (B560149), relapse was associated with the emergence of an additional IDH1 p.S280F mutation. nih.gov Structural modeling suggested that this mutation could sterically hinder the binding of both ivosidenib and the pan-IDH inhibitor this compound, leading to renewed 2-HG production and drug resistance. nih.gov Another case described a patient with IDH2 R140Q-mutant AML who developed an emergent IDH1 R132C mutation upon progression on the IDH2 inhibitor enasidenib (B560146), and this new IDH1 mutation was sensitive to combined IDH1/2 blockade with this compound. aacrjournals.org These findings highlight the importance of monitoring for the emergence of new IDH mutations as a potential mechanism of acquired resistance to IDH inhibition.

Clinical trials involving this compound have incorporated the collection of blood and archival tumor tissue for exploratory biomarker analysis, including the investigation of genetic changes that may correlate with response or resistance. clinicaltrials.gov These studies aim to compare genetic alterations in pre-treatment samples with those observed upon disease progression to identify markers that could inform treatment strategies and potentially overcome acquired resistance. clinicaltrials.gov

Tumor Growth Rate (TGR) Assessment as a Radiographic Biomarker

Tumor Growth Rate (TGR) has been evaluated as a radiographic biomarker in studies involving this compound, particularly in the context of glioma. Unlike traditional response criteria that rely on tumor shrinkage, IDH inhibitors often lead to stable disease or slowed tumor growth rather than significant reductions in tumor size. mdpi.comnih.gov Therefore, assessing the rate of tumor growth can provide a more sensitive measure of treatment effect.

In a Phase 1 study of this compound in patients with recurrent/progressive glioma with an IDH1 or IDH2 mutation, TGR was assessed based on changes in tumor volume over time. gcs-web.com The study compared the post-treatment TGR with this compound to the pre-treatment growth rate observed in a natural history study and with the post-treatment growth rate seen with the IDH1-specific inhibitor ivosidenib (AG-120). gcs-web.com

Data from this study indicated a reduction in tumor growth rate following treatment with this compound. gcs-web.com The mean percent change in tumor volume every 6 months was significantly lower in patients treated with this compound compared to the natural history cohort. gcs-web.com

The assessment of TGR in clinical trials is typically performed using a linear mixed model on log-transformed tumor volume measurements obtained from serial magnetic resonance imaging (MRI) scans. clinicaltrials.gov This approach allows for the estimation of the slope of tumor growth over time and comparison between treatment arms. clinicaltrials.gov

While early studies in some preclinical models did not show significant differences in average tumor volume at early time points, differences in tumor volume became significant at later time points, and importantly, metabolic changes indicative of IDH inhibition were observed prior to detectable changes in tumor volume. mdpi.comnih.gov This further supports the utility of biomarkers like TGR and metabolic markers in assessing the effects of IDH inhibitors, especially in tumors where shrinkage is not the primary outcome. mdpi.comnih.gov The Phase 3 INDIGO study (AG881-C-004) in Grade 2 glioma with an IDH1 or IDH2 mutation also includes TGR as a secondary efficacy endpoint, assessed by a Blinded Independent Review Committee (BIRC) based on tumor volume measurements. clinicaltrials.gov

Table: Tumor Growth Rate (TGR) in Glioma Studies

StudyNPre-treatment Mean % Change (95% CI) Every 6 Months (Volume)Post-treatment Mean % Change (95% CI) Every 6 Months (Volume)
NHS14324.5 (20.3, 28.9)NA
AG120-0022426.5 (9.2, 46.5)9.0 (–0.8, 19.7)
AG881-00218NA6.8 (–0.7, 14.9)

*N indicates the number of patients with mIDH Grade 2/3 nonenhancing glioma with data. gcs-web.com

Table: Metabolic Biomarker Changes with this compound Treatment in Cell Lines

Cell LineTreatment2-HG Levels (% of Control)Glutamate Levels (% of Control)PC Levels (% of Control)
NHAIDH1mutThis compound12% (p < 0.001)185% (p < 0.001)233% (p < 0.001)
U87IDH1mutThis compoundSignificant DecreaseSignificant IncreaseNot Specified

*Data from in vitro studies. nih.gov

Future Research Directions and Unanswered Questions

Elucidating the Full Spectrum of Downstream Signaling Pathways Affected by 2-HG Suppression

The accumulation of 2-HG due to mutant IDH activity impacts various cellular processes beyond epigenetic alterations, including metabolism and signaling pathways. mdpi.commedchemexpress.comgcs-web.comcancer.govresearchgate.net While it is known that suppressing 2-HG levels with AG-881 can lead to alterations in cellular downstream markers and potentially release a blockage of tumor cell differentiation, the complete spectrum of affected signaling pathways remains under investigation. medchemexpress.comgcs-web.comaacrjournals.org Further research is needed to comprehensively map these pathways and understand how their modulation contributes to the anti-tumor effects observed with this compound treatment. This includes exploring the impact on metabolic pathways, cell cycle regulation, and other signaling cascades that may be directly or indirectly influenced by altered 2-HG levels.

Comprehensive Analysis of Epigenetic Reprogramming Following this compound Treatment

IDH mutations are known to induce significant epigenetic changes, particularly DNA hypermethylation. mdpi.comcancer.govresearchgate.netnih.gov this compound's mechanism involves reducing 2-HG, which is expected to reverse these epigenetic alterations and promote differentiation. medchemexpress.comgcs-web.comaacrjournals.orgamegroups.org While preclinical studies have shown that IDH inhibition can induce demethylation of histone H3K9me3 and restore expression of differentiation-associated genes, a comprehensive analysis of the genome-wide epigenetic reprogramming following this compound treatment is still an area of active research. mdpi.comamegroups.org Understanding the dynamics and extent of DNA and histone demethylation, as well as changes in chromatin structure, is crucial for fully appreciating the long-term effects of this compound and identifying potential epigenetic biomarkers of response or resistance.

Advanced Modeling of Resistance Mechanisms and Predictive Biomarkers

Resistance to IDH inhibitors, including this compound, is a significant challenge in the clinical setting. mdpi.com Mechanisms of resistance can be primary or secondary and may involve various factors such as receptor tyrosine kinase pathway mutations, MAPK pathway activation, epigenetic regulation, and alterations in stemness and differentiation. mdpi.com Resistance mechanisms specific to vorasidenib (B611703) in patients are currently not fully understood and require further analysis of post-treatment tumor samples and functional validation in disease-relevant models. oup.com Research is needed to develop advanced preclinical models that can recapitulate these resistance mechanisms to better understand how they emerge and to identify predictive biomarkers that can help select patients most likely to respond to this compound therapy. mdpi.comclinicaltrials.gov Studies are also exploring molecular and cellular markers in blood and archival tumor tissue that may predict response or resistance. clinicaltrials.gov

Development of Novel Combination Strategies Beyond Current Preclinical Explorations

While this compound monotherapy has shown promise, particularly in low-grade gliomas, exploring rational combination strategies is a key area for future research to enhance efficacy and overcome resistance. mdpi.comoncologytube.com Preclinical studies have investigated combinations of this compound with approaches like radiation therapy, showing added benefit in orthotopic glioma models. agios.comoup.com Research is also exploring combinations with immunotherapy, given that mutant IDH can contribute to an immunosuppressive tumor microenvironment. cancer.govbmj.comresearcher.life Future research directions include investigating combinations with other targeted therapies, chemotherapy agents, or novel approaches that can synergize with IDH inhibition to improve patient outcomes. cancer.govresearcher.life

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a more holistic understanding of the effects of this compound and the underlying biology of IDH-mutant cancers, the integration of multi-omics data is essential. medrxiv.orgresearchgate.netmdpi.comfrontiersin.org This involves combining data from genomics, transcriptomics, proteomics, epigenomics, and metabolomics to identify comprehensive molecular profiles associated with response and resistance to this compound. medrxiv.orgfrontiersin.org Integrating these diverse datasets can help elucidate complex regulatory networks, identify novel therapeutic targets, and uncover biomarkers that single-omics approaches might miss. medrxiv.orgmdpi.comfrontiersin.org Initiatives involving the analysis of multi-omics data from clinical trials are underway to provide insights into mechanisms of response and non-response. nih.gov

Methodological Advancements in Preclinical and Translational Research on IDH Inhibitors

Advancements in preclinical and translational research methodologies are crucial for accelerating the development and evaluation of IDH inhibitors like this compound. This includes the development of more representative in vitro and in vivo models that better mimic the human tumor microenvironment and the complexities of IDH-mutant cancers. researcher.liferesearchgate.net There is a need for improved patient-derived models, as culturing tumor samples from IDH-mutated glioma patients can be challenging. researchgate.net Methodological advancements also encompass the development of sophisticated techniques for analyzing 2-HG levels, epigenetic modifications, and downstream signaling pathways in preclinical and clinical samples. acs.orgclinicaltrials.gov

Comparative Research of this compound with other IDH-Targeting Compounds in Niche Models

Several other IDH inhibitors, both selective for IDH1 or IDH2 and dual inhibitors, are in various stages of preclinical and clinical development. mdpi.comnih.govresearchgate.netamegroups.cnpreprints.org Comparative research of this compound with these other compounds in specific niche models, such as those representing rare IDH-mutant tumor subtypes or specific genetic contexts, is important. This research can help determine the optimal IDH inhibitor or combination of inhibitors for different patient populations and disease settings. Understanding the subtle differences in their activity, brain penetration, and effects on downstream pathways in various models can inform clinical trial design and personalized treatment approaches. mdpi.comacs.orgresearchgate.net

Q & A

Q. What is the molecular mechanism of AG-881 in inhibiting mutant IDH1/2 enzymes?

this compound binds to the allosteric site of mutant IDH1 (e.g., R132H) and IDH2 (e.g., R140Q), stabilizing the enzyme in an inactive conformation. This prevents the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG), as demonstrated by co-crystallization studies (PDB IDs: 6ADG, 6ADI) . Inhibition kinetics differ between IDH1 and IDH2 due to subtle structural variations in their binding pockets, with faster binding observed for IDH1-R132H .

Q. Which preclinical models are validated for studying this compound’s antitumor effects?

The double-transgenic (dTG) mouse model, which expresses IDH1-R132H in astrocytes, is widely used. Tumor cells are generated via transfection with Sleeping Beauty (SB) vectors encoding oncogenes (NRas, PDGFβ) and p53 shRNA, followed by this compound treatment to assess tumor volume reduction and 2-HG suppression . In vitro, U87IDHmut glioblastoma cells are employed to evaluate metabolic changes (e.g., tCho, GABA levels) via NMR spectroscopy .

Q. What are the primary biomarkers for assessing this compound efficacy in glioma models?

Key biomarkers include:

  • 2-HG levels : Quantified via liquid chromatography-mass spectrometry (LC-MS) or magnetic resonance spectroscopy (MRS) .
  • Immune cell profiling : Flow cytometry to measure CD4+ T-cell infiltration in tumors .
  • Tumor volume : Measured via MRI in orthotopic mouse models .

Advanced Research Questions

Q. How do contradictory findings on this compound’s immune modulation inform experimental design?

While this compound increases CD4+ T-cell recruitment in dTG mice, it does not alter myeloid cell populations (e.g., CD11b+ cells) or reverse their immunosuppressive effects in vitro . To resolve this, researchers should:

  • Compare immune responses across models (e.g., syngeneic vs. xenograft).
  • Pair this compound with checkpoint inhibitors to test combinatorial effects on CD8+ T-cell activation .
  • Use single-cell RNA sequencing to map tumor microenvironment changes .

Q. What methodologies optimize this compound dosing in preclinical studies?

Pharmacokinetic (PK) studies in mice show this compound achieves higher brain exposure than AG-120, with 2-HG suppression lasting >24 hours post-dose . Recommended approaches:

  • Dose escalation : Start with 10 mg/kg orally and monitor plasma/tumor drug levels via LC-MS .
  • Combination therapy : Co-administer this compound with BAY-1436032 (another IDH inhibitor) to assess synergistic 2-HG reduction using NMR metabolomics .

Q. How do structural insights into this compound binding inform drug optimization?

Co-crystal structures reveal this compound occupies a hydrophobic pocket in IDH1-R132H, forming hydrogen bonds with NADPH and residues Q277 and R313 . For IDH2-R140Q, slower binding kinetics suggest modifications to the compound’s phenyl ring could improve affinity. Computational modeling (e.g., molecular dynamics simulations) is recommended to refine this compound derivatives .

Q. What experimental strategies validate this compound’s blood-brain barrier (BBB) penetration?

  • In vivo : Measure this compound concentrations in cerebrospinal fluid (CSF) and tumor tissue via LC-MS in orthotopic glioma models .
  • Clinical correlation : Phase I trials (NCT02492737) confirmed BBB penetration in patients with IDH-mutant gliomas using paired plasma/CSF sampling .

Methodological Guidelines

  • Data reproducibility : Include detailed protocols for this compound preparation (e.g., solubility in 0.5% methylcellulose) and storage (-80°C) in supplementary materials .
  • Statistical rigor : Use two-way ANOVA for tumor volume analysis and Benjamini-Hochberg correction for metabolomic data .
  • Ethical compliance : Adhere to institutional guidelines for murine tumor burden monitoring (e.g., humane endpoints at 20% weight loss) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.